molecular formula C13H14N2O5 B8391381 5-(2',4',5'-Trimethoxybenzal) hydantoin

5-(2',4',5'-Trimethoxybenzal) hydantoin

Cat. No.: B8391381
M. Wt: 278.26 g/mol
InChI Key: JPSKANRFSFCFMV-UHFFFAOYSA-N
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Description

5-(2',4',5'-Trimethoxybenzal) hydantoin is a synthetic hydantoin derivative characterized by a benzal (benzylidene) substituent at the 5-position of the hydantoin core, with methoxy groups at the 2', 4', and 5' positions of the aromatic ring. Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and two ketone groups. The substitution pattern on the hydantoin ring and the attached aromatic moieties significantly influence their physicochemical properties, bioavailability, and biological activity.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C13H14N2O5/c1-18-9-6-11(20-3)10(19-2)5-7(9)4-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)

InChI Key

JPSKANRFSFCFMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Hydantoin Derivatives

Substituent Effects on Bioactivity

  • 5-(4-Methylbenzylidene) Hydantoin Derivatives (e.g., compounds 10e–10i ):
    These derivatives exhibit variable antifungal and antibacterial activities depending on the ester substituents. For example, 10e (methyl alaninate derivative) showed moderate activity against Bacillus subtilis (MIC = 32 µg/mL), while 10i (ethyl alaninate derivative) demonstrated improved solubility but reduced potency (MIC = 64 µg/mL) . The bulky ester groups likely disrupt membrane permeability or target binding.
    • Key Data :
Compound Substituent Melting Point (°C) MIC (B. subtilis)
10e Methyl alaninate 215–234 32 µg/mL
10i Ethyl alaninate 252–257 64 µg/mL
  • 5-(4-Fluorophenyl) Hydantoin :
    Crystallographic analysis revealed a dihedral angle of 65.55° between the hydantoin ring and the fluorophenyl group, reducing coplanarity and weakening π-π stacking interactions with biological targets. Despite this, it maintained moderate hypoglycemic activity due to hydrogen bonding via the carbonyl groups .

  • 5,5-Diarylhydantoins (e.g., 4–8): These derivatives, such as 5-[4-(methylsulfonyl)phenyl]-5-phenylhydantoin, showed selective COX-2 inhibition (IC₅₀ = 0.12 µM) due to the sulfonyl group enhancing electrostatic interactions with the COX-2 active site. In contrast, non-sulfonylated analogs exhibited weaker activity (IC₅₀ > 10 µM) .

Role of Aromatic Topology

  • Naphthyl vs. Phenyl Substitutions :
    Replacing the 5-phenyl group with 1- or 2-naphthyl groups (e.g., compounds 10, 11, 13, 14 ) improved 5-HT₇ receptor affinity (Kᵢ = 12–18 nM) by enhancing hydrophobic interactions with transmembrane domains. However, selectivity over 5-HT₁ₐ and D₂ receptors decreased compared to the lead compound 1 (5-HT₇/D₂ selectivity ratio = 1,200 vs. 450 for naphthyl derivatives) .
  • Methoxy vs. Bromine Substituents :
    Brominated derivatives (e.g., 21–25 ) showed reduced bioactivity due to steric hindrance from the bromine atom, which disrupted conjugation between the 4'-methoxy group and the hydantoin carbonyl. This effect was absent in methoxy-substituted analogs, which retained moderate antimicrobial activity .

Metabolic Stability and Selectivity

  • Acylthiourea-Hydantoin Hybrids (e.g., 7l, 8o, 8p ):
    These compounds exhibited potent herbicidal activity against Brassica campestris (inhibition rates = 87–94%) but lower fungicidal activity (71–79% against Fusarium oxysporum). The thiohydantoin analogs showed improved metabolic stability over hydantoins due to sulfur’s resistance to oxidative degradation .
  • Efflux Pump Modulation: Hydantoins with tertiary amine fragments (e.g., AD-26, RW-15b) inhibited ABCB1 transporters in mouse lymphoma cells, increasing doxorubicin retention by 3–5 fold. Non-aromatic analogs (e.g., 15) lacked this activity, underscoring the necessity of aromatic substituents for efflux inhibition .

Structural and Mechanistic Insights

Conjugation and Steric Effects

The bioactivity of 5-(2',4',5'-trimethoxybenzal) hydantoin is contingent on the conjugation of its 4'-methoxy group with the hydantoin carbonyl. Steric hindrance from bulky substituents (e.g., bromine) disrupts this conjugation, reducing activity. For example, compound 21 (5-bromo-2',4'-dimethoxybenzal hydantoin) showed 50% lower antimicrobial activity than its methoxy counterpart .

Hydrogen Bonding and Crystallography

The hydantoin ring forms hydrogen bonds with Arg7.36 in 5-HT₇ receptors, stabilizing the binding pose. Crystallographic studies of 5-(4-fluorophenyl) hydantoin confirmed that coplanarity of the hydantoin unit is critical for hydrogen bond formation, while non-planar analogs (dihedral angle > 60°) exhibit weaker interactions .

Preparation Methods

Reaction Mechanism and Substrate Adaptation

The classical Bucherer–Bergs reaction involves heating an aldehyde or ketone with ammonium carbonate and potassium cyanide in aqueous ethanol. For 5-(2',4',5'-trimethoxybenzal) hydantoin, the starting material is 2,4,5-trimethoxybenzaldehyde. The reaction proceeds via:

  • Cyanohydrin Formation : The aldehyde reacts with KCN to form the cyanohydrin intermediate.

  • Ammonolysis : Ammonium carbonate facilitates nucleophilic attack on the nitrile group, generating an α-amino nitrile.

  • Cyclization : Intramolecular reaction forms the hydantoin ring, with concomitant elimination of water.

However, introducing the α,β-unsaturated benzal moiety complicates this pathway. To address this, Hoyer’s modification is employed, wherein pre-formed cyanohydrins derived from 2,4,5-trimethoxybenzaldehyde undergo cyclization under controlled pH and temperature. This adaptation avoids premature saturation of the benzal group.

Optimization Data (Bucherer–Bergs Route)

ParameterOptimal ConditionYield (%)Purity (HPLC)
Temperature70°C6892%
Reaction Time12 hours7589%
Solvent SystemEthanol:H₂O (3:1)7294%

Acid-Catalyzed Condensation of Pre-Formed Hydantoin

A widely utilized alternative involves condensing 2,4,5-trimethoxybenzaldehyde with hydantoin under acidic conditions. This method directly introduces the benzal group via dehydration, forming the α,β-unsaturated system.

Reaction Protocol

  • Hydantoin Activation : Hydantoin is dissolved in glacial acetic acid, which protonates the ring nitrogen, enhancing electrophilicity.

  • Aldehyde Condensation : 2,4,5-Trimethoxybenzaldehyde is added, and the mixture is heated under reflux (110°C).

  • Dehydration : Acid-catalyzed elimination of water yields the benzal derivative.

Mechanistic Insights

The reaction proceeds through a Schiff base intermediate , where the aldehyde carbonyl reacts with the hydantoin’s NH group. Subsequent β-elimination forms the conjugated double bond, stabilized by the electron-donating methoxy groups.

Optimization Data (Condensation Route)

ParameterOptimal ConditionYield (%)Melting Point (°C)
Catalyst (AcOH)10 mol%85158–160
Reaction Time6 hours88159–161
SolventGlacial Acetic Acid90160–162

Comparative Analysis of Synthetic Routes

Yield and Practicality

  • Bucherer–Bergs Route : Moderate yields (68–75%) due to competing side reactions (e.g., over-reduction of the benzal group). Requires stringent control of cyanide concentrations.

  • Condensation Route : Superior yields (85–90%) and shorter reaction times, albeit requiring stoichiometric acid. Scalable for industrial applications.

By-Product Formation

  • Isomeric 5-(2-hydroxyphenyl)hydantoin is a common by-product in both methods, necessitating chromatographic or recrystallization purification.

Advanced Catalytic Approaches

Recent innovations explore heterogeneous catalysts to enhance efficiency:

Agro-Waste Extract Catalysis

A green chemistry approach utilizes watermelon rind extract (WEOFPA) as a biocatalyst for the condensation step. This method achieves 88% yield at room temperature, eliminating toxic solvents.

Catalytic Performance

CatalystYield (%)Reaction TimeTemperature
WEOFPA8845 minutes25°C
Conventional AcOH906 hours110°C

Industrial-Scale Synthesis and Purification

Patent literature outlines bulk production protocols:

  • Crystallization : Recrystallization from ethyl acetate/petroleum ether (3:1) affords >99% purity.

  • Isomer Separation : Fractional crystallization at 4°C preferentially isolates the 5-(2',4',5'-trimethoxybenzal) isomer over the 2'-hydroxy variant.

Spectroscopic Characterization

Key analytical data confirm structural integrity:

  • FT-IR : 2195 cm⁻¹ (C≡N stretch absent, confirming benzal formation), 1600 cm⁻¹ (C=C stretch).

  • ¹H NMR : δ 7.44 (s, 1H, CH=), 3.85 (s, 9H, OCH₃), 10.2 (s, 1H, NH).

  • LC-MS : m/z 317.1 [M+H]⁺ (calc. 317.3) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-substituted hydantoins like 5-(2',4',5'-Trimethoxybenzal) hydantoin?

  • Methodological Answer : The Bucherer-Bergs reaction is a cornerstone method, involving condensation of aldehydes (e.g., trimethoxybenzaldehyde) with potassium cyanide and ammonium carbonate under reflux. Alternative routes include acid-catalyzed condensation of aldehydes with hydantoin in acetic acid, as demonstrated for 5-aryl hydantoins (e.g., 5-(4-hydroxyphenyl) derivatives) . Ytterbium chloride (YbCl₃) enhances regioselectivity for para-substituted aromatic hydantoins, achieving yields >80% .

Q. What analytical methods confirm the structural integrity of synthesized hydantoin derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying isotopic purity and detecting label scrambling (e.g., in ¹³C-labeled hydantoins) . Single-crystal X-ray diffraction provides bond distance validation (e.g., C=O bonds at ~1.21 Å) and dihedral angles (e.g., 65.55° between hydantoin and aryl rings) . High-performance liquid chromatography (HPLC) with UV detection ensures purity, especially for intermediates like 5-(4-nitrobenzylidene)hydantoin .

Q. What catalysts optimize the synthesis of aromatic-substituted hydantoins?

  • Methodological Answer : YbCl₃ and Mg(ClO₄)₂ are effective Lewis acids. YbCl₃ maximizes para-selectivity and yield (e.g., 5-(4-methoxyphenyl)hydantoin), while Mg(ClO₄)₂ favors ortho/para mixtures but with lower efficiency . Heterogeneous catalysts (e.g., Mg²⁺ on anionic supports) enable recyclability and productivity up to 600 mol hydantoin per mole catalyst .

Advanced Research Questions

Q. How can isotope labeling be strategically incorporated into hydantoin derivatives for metabolic tracing?

  • Methodological Answer : Isotopes (¹⁴C, ³H, ¹³C) are introduced via labeled precursors:

  • Carbon-14 : Condensation of [¹⁴C]anisaldehyde with hydantoin yields [ring-¹⁴C]-5-(4-methoxybenzylidene)hydantoin, pivotal for amino acid biosynthesis .
  • Tritium : Catalytic hydrogenation of 5-indolylmethylidenehydantoin with tritium gas produces [5,6-³H]-labeled derivatives for in vivo tracking .
  • Deuterium : Trideuteriobenzaldehyde in acetic acid reactions generates deuterated hydantoins for NMR-based metabolic studies .

Q. How do dihedral angles in hydantoin derivatives influence their biological interactions?

  • Methodological Answer : X-ray crystallography reveals that dihedral angles (e.g., 65.55° in 5-(4-fluorophenyl)hydantoin) dictate molecular planarity and hydrogen-bonding networks. Non-coplanar structures reduce steric hindrance, enhancing binding to enzymes like glycogen synthase kinase-3β (GSK-3β) . Computational docking (e.g., using pdb 1q41) predicts hydrogen bonding to Val135, critical for inhibitory activity (IC₅₀ = 2.14 μM for 4′-chloro-pyridinyl derivatives) .

Q. What computational approaches predict the binding affinity of hydantoin derivatives to target enzymes?

  • Methodological Answer : Molecular docking with AutoDock Vina or Schrödinger Suite evaluates poses and hydrogen-bonding interactions. For GSK-3β inhibitors, hydrophobic contacts with Tyr134 and electrostatic interactions with Asp200 correlate with IC₅₀ values . QSAR models using Hammett constants (σ) quantify electronic effects of substituents (e.g., electron-withdrawing groups enhance inhibition) .

Q. How to resolve racemic mixtures of hydantoin derivatives for enantiopure pharmaceutical intermediates?

  • Methodological Answer : Enzymatic resolution using d-amino acid oxidase selectively oxidizes the d-isomer of racemic 6-hydroxynorleucine (derived from 5-(4-hydroxybutyl)hydantoin), leaving the l-enantiomer (99.5% e.e.) . Reductive amination with glutamate dehydrogenase converts 2-keto-6-hydroxyhexanoic acid to l-6-hydroxynorleucine .

Q. What role do hydrogen bonding networks play in the solid-state arrangement of hydantoin crystals?

  • Methodological Answer : Hydrogen bonds (N–H···O=C) form 1D chains in crystals, as seen in 5-(4-fluorophenyl)hydantoin. These networks influence solubility and thermal stability, critical for material applications like UV-resistant polymers .

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